molecular formula C10H8BrNS2 B7441206 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole

2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole

Cat. No. B7441206
M. Wt: 286.2 g/mol
InChI Key: FSYVOLZYQSRAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it useful for a variety of different purposes. In

Scientific Research Applications

2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases such as arthritis. It has also been shown to have antitumor effects, which may be useful for the treatment of cancer. Additionally, this compound has been shown to have antimicrobial effects, which may be useful for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, which makes it useful for studying a variety of different biological processes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole. One area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have a wide range of biological activities, which makes it a promising candidate for drug development. Another area of research is in the study of the compound's mechanism of action. By understanding how this compound works at the molecular level, researchers may be able to develop more effective drugs that target specific biological pathways. Additionally, researchers may be able to use this compound as a tool for studying various biological processes, such as inflammation and cancer development.

Synthesis Methods

The synthesis of 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole involves the reaction of 2-aminothiophenol with 2-bromoacrylic acid ethyl ester in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and purification.

properties

IUPAC Name

2-(2-bromoprop-2-enylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS2/c1-7(11)6-13-10-12-8-4-2-3-5-9(8)14-10/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYVOLZYQSRAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CSC1=NC2=CC=CC=C2S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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